Cas no 63-98-9 (Benzeneacetamide,N-(aminocarbonyl)-)

63-98-9 structure
Nome del prodotto:Benzeneacetamide,N-(aminocarbonyl)-
Benzeneacetamide,N-(aminocarbonyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetamide,N-(aminocarbonyl)-
- N-carbamoyl-2-phenylacetamide
- Phenylacetylurea
- Acetylureum
- Carbanmide
- Cetylureum
- Comitiadone
- Fenacemide
- Fenacetamide
- Fenostenyl
- N-(aminocarbonyl)-benzeneacetamide
- Phenacemide
- phenacetamide
- Phenuron
- Phenurone
- Phenylacetyl-harnstoff
- phenylacetyl-urea
- Spectrum3_000679
- Spectrum4_000473
- BRD-K40905133-001-03-1
- DB01121
- 63-98-9
- Phenacetur
- Phenacetylcarbamide
- XPFRXWCVYUEORT-UHFFFAOYSA-N
- (Phenylacetyl)urea
- BRN 2048735
- BSPBio_002377
- HSDB 3380
- Q3742404
- NSC-757266
- Eferon
- Fenacemida (INN-Spanish)
- KBioSS_001403
- KBio1_000320
- SR-05000001694-1
- NCGC00094754-05
- Fenacemida
- NSC39458
- Felurea
- DTXSID6023442
- PHENACEMIDE [ORANGE BOOK]
- Fenacemide [DCIT]
- CCG-40237
- alpha-Phenylacetylurea
- NCGC00094754-01
- Spectrum_000923
- PHENACEMIDE [JAN]
- Phenacerum
- SPBio_001177
- NSC757266
- Fenilep
- PHENACEMIDE [MI]
- AB00052068_02
- SBI-0051478.P003
- Carbamide phenylacetate
- Phenicarb
- Fenacemid
- Phenacemidum (INN-Latin)
- Fenural
- PHENACEMIDE [MART.]
- KBioGR_000946
- Phenacemide (JAN/INN)
- UNII-PAI7J52V09
- 1-[(C-hydroxycarbonimidoyl)imino]-2-phenylethan-1-ol
- Neophedan
- Phenacemidum
- SR-05000001694
- IDI1_000320
- Fenylacetylmocovina [Czech]
- Epheron
- Urea, (phenylacetyl)-
- C07428
- DivK1c_000320
- Phenutal
- N-(Phenylacetyl)urea #
- PHENACEMIDE [WHO-DD]
- Phetylureum
- KBio2_003971
- NS00035612
- 4-09-00-01636 (Beilstein Handbook Reference)
- FT-0631283
- Epiclase
- Efron
- PHENACEMIDE [HSDB]
- PAI7J52V09
- Fenurone
- N-(Phenylacetyl)urea
- PHENACEMIDE [VANDF]
- NCGC00094754-03
- Phenacemide (USP:INN:BAN)
- KBio3_001597
- Phenarone
- Phenacetylurea
- Fenurea
- Benzeneacetamide, N-(aminocarbonyl)-
- Phenacemidum [INN-Latin]
- N-(Aminocarbonyl)benzeneacetamide
- SCHEMBL35118
- Tox21_111325_1
- Phenurone (TN)
- PHENACEMIDE [INN]
- HMS500P22
- Fenacemida [INN-Spanish]
- CHEBI:8049
- NINDS_000320
- D00504
- Phacetur
- SPECTRUM1500472
- Spectrum5_001240
- Phenacemide [USP:INN:BAN]
- Tox21_111325
- .alpha.-Phenylacetylurea
- KBio2_006539
- BRD-K40905133-001-02-3
- Spectrum2_001019
- DTXCID103442
- (2-phenylacetyl)urea
- EINECS 200-570-2
- Fenised
- Fenacetil-karbamide
- NSC-39458
- N-(aminocarbonyl)-2-phenylacetamide
- Phenacalum
- Pharmakon1600-01500472
- CAS-63-98-9
- GTPL7265
- Phenylacetyluree
- Fenylacetylmocovina
- NSC 39458
- A-1348
- HMS2091N16
- WLN: ZVMV1R
- NCGC00094754-02
- Neophenal
- Fenytan
- PHENACEMIDE (MART.)
- EN300-7476381
- KBio2_001403
- 1ST164431
- Phenylacetyluree [French]
- CHEMBL918
- Phenacereum
- HMS1920F16
- Phenyrit
- AKOS009156469
- DB-054589
- BRD-K40905133-001-04-9
-
- MDL: MFCD00007948
- Inchi: InChI=1S/C9H10N2O2/c10-9(13)11-8(12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13)
- Chiave InChI: XPFRXWCVYUEORT-UHFFFAOYSA-N
- Sorrisi: O=C(N)NC(CC1=CC=CC=C1)=O
Proprietà calcolate
- Massa esatta: 178.07400
- Massa monoisotopica: 178.074
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 4
- Complessità: 198
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 5
- Superficie polare topologica: 72.2A^2
- XLogP3: niente
Proprietà sperimentali
- Colore/forma: Cristalli bianchi o polvere cristallina bianca
- Densità: 1.2221 (rough estimate)
- Punto di fusione: 214-216 °C
- Punto di ebollizione: 310.41°C (rough estimate)
- Indice di rifrazione: 1.5600 (estimate)
- PSA: 72.19000
- LogP: 1.51520
- Solubilità: Solubile in acqua ed etanolo, insolubile in etere e cloroformio
Benzeneacetamide,N-(aminocarbonyl)- Informazioni sulla sicurezza
- Codice categoria di pericolo: 22
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R22
- Tossicità:LD50 in mice, rats (mmol/kg): 5.54, >10 orally (Nakamura)
Benzeneacetamide,N-(aminocarbonyl)- Dati doganali
- CODICE SA:29242998
Benzeneacetamide,N-(aminocarbonyl)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7476381-5.0g |
(2-phenylacetyl)urea |
63-98-9 | 95% | 5.0g |
$783.0 | 2024-05-23 | |
Enamine | EN300-7476381-0.5g |
(2-phenylacetyl)urea |
63-98-9 | 95% | 0.5g |
$260.0 | 2024-05-23 | |
Enamine | EN300-7476381-0.25g |
(2-phenylacetyl)urea |
63-98-9 | 95% | 0.25g |
$249.0 | 2024-05-23 | |
Enamine | EN300-7476381-10.0g |
(2-phenylacetyl)urea |
63-98-9 | 95% | 10.0g |
$1163.0 | 2024-05-23 | |
Enamine | EN300-7476381-0.1g |
(2-phenylacetyl)urea |
63-98-9 | 95% | 0.1g |
$238.0 | 2024-05-23 | |
Enamine | EN300-7476381-0.05g |
(2-phenylacetyl)urea |
63-98-9 | 95% | 0.05g |
$227.0 | 2024-05-23 | |
Enamine | EN300-7476381-1.0g |
(2-phenylacetyl)urea |
63-98-9 | 95% | 1.0g |
$271.0 | 2024-05-23 | |
Enamine | EN300-7476381-2.5g |
(2-phenylacetyl)urea |
63-98-9 | 95% | 2.5g |
$529.0 | 2024-05-23 |
Benzeneacetamide,N-(aminocarbonyl)- Letteratura correlata
-
Himanshi Singh,Pablo Pinacho,Daniel A. Obenchain,María Mar Quesada-Moreno,Melanie Schnell Phys. Chem. Chem. Phys. 2022 24 27312
-
A. Rosie Chhatwal,Helen V. Lomax,A. John Blacker,Jonathan M. J. Williams,Patricia Marcé Chem. Sci. 2020 11 5808
-
Joanna Szpunar-Lobińska,Marek Trojanowicz,Liliana Ilcheva Analyst 1990 115 319
-
A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106
-
Amal Yousfan,Noelia Rubio,Abdul Hakim Natouf,Aamal Daher,Nedal Al-Kafry,Kerrie Venner,Houmam Kafa RSC Adv. 2020 10 28992
63-98-9 (Benzeneacetamide,N-(aminocarbonyl)-) Prodotti correlati
- 72594-75-3(1-methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile)
- 2138249-72-4(2,2-difluoro-3-(2-methoxy-2-methylpropoxy)-N-methylpropan-1-amine)
- 2228394-57-6(3,3-difluoro-2-{7-oxabicyclo2.2.1heptan-2-yl}propan-1-amine)
- 42606-35-9(7-nitroquinolin-8-amine)
- 1261445-79-7(3,4,5-Tribromobenzylamine)
- 2680658-97-1(benzyl N-(3-ethynyl-4-methylphenyl)carbamate)
- 1396783-34-8(N-(2-fluorophenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane-1-carboxamide hydrochloride)
- 1164564-00-4((Z)-4-((2-((Hexyloxy)carbonyl)phenyl)amino)-4-oxobut-2-enoic acid)
- 2138279-13-5(Cyclopropanemethanesulfonamide, α-(1-methylethyl)-)
- 1805699-82-4(Ethyl 2-amino-4-bromo-1H-benzimidazole-5-carboxylate)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
